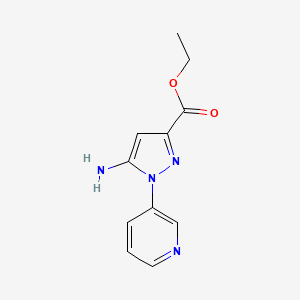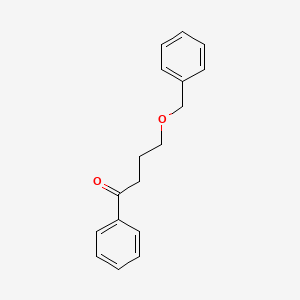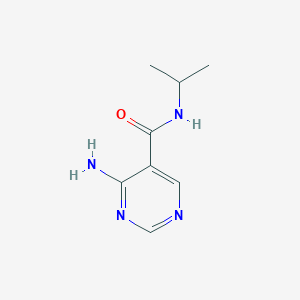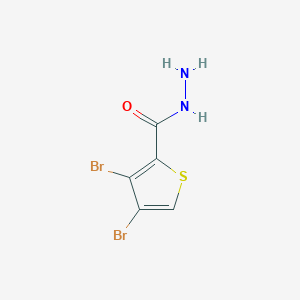![molecular formula C10H16N2O2 B12076588 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking these enzymes, the compound can reduce the production of pro-inflammatory molecules like prostaglandins, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Ibuprofen: (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).
Ketoprofen: (RS)-2-(3-benzoylphenyl)propanoic acid, another NSAID with similar anti-inflammatory properties.
Flurbiprofen: (RS)-2-(2-fluoro-4-biphenyl)propanoic acid, also an NSAID used for pain and inflammation.
Uniqueness
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is unique due to its pyrazole ring structure, which differentiates it from other NSAIDs that typically contain a phenyl ring. This structural difference may contribute to variations in its pharmacological activity and specificity for molecular targets.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-[1-(2-methylpropyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |
InChI 键 |
XPYACJKOSDRCQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C=N1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)


![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)
![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)



